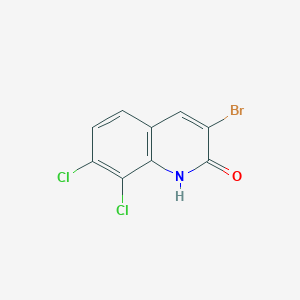3-Bromo-7,8-dichloroquinolin-2-ol
CAS No.:
Cat. No.: VC15899472
Molecular Formula: C9H4BrCl2NO
Molecular Weight: 292.94 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H4BrCl2NO |
|---|---|
| Molecular Weight | 292.94 g/mol |
| IUPAC Name | 3-bromo-7,8-dichloro-1H-quinolin-2-one |
| Standard InChI | InChI=1S/C9H4BrCl2NO/c10-5-3-4-1-2-6(11)7(12)8(4)13-9(5)14/h1-3H,(H,13,14) |
| Standard InChI Key | ASTFBIMRKGUVPW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C2=C1C=C(C(=O)N2)Br)Cl)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The core structure of 3-Bromo-7,8-dichloroquinolin-2-ol consists of a quinoline ring system substituted with bromine at position 3, chlorine atoms at positions 7 and 8, and a hydroxyl group at position 2. This arrangement confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. X-ray crystallography of analogous quinoline derivatives reveals planar aromatic systems with dihedral angles between substituents affecting molecular packing and stability .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 292.94 g/mol | |
| Purity | ≥97% | |
| CAS Registry Number | 1707585-80-5 |
Synthesis and Optimization
Conventional Synthetic Routes
The synthesis typically begins with halogenation of a quinoline precursor. For example, bromination of 7,8-dichloroquinolin-2-ol using or (N-bromosuccinimide) yields the target compound. Multi-step protocols often involve:
-
Quinoline Ring Formation: Cyclization of aniline derivatives with appropriate carbonyl compounds.
-
Halogenation: Sequential introduction of chlorine and bromine atoms under controlled conditions.
-
Hydroxylation: Oxidation or hydrolysis to introduce the hydroxyl group at position 2.
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate reaction kinetics, reducing synthesis time from hours to minutes while improving yields (e.g., 75% to 90%). This method enhances energy efficiency and scalability, making it preferable for industrial applications.
Biological Activities and Mechanisms
Antimicrobial Properties
3-Bromo-7,8-dichloroquinolin-2-ol demonstrates broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative strains (e.g., Escherichia coli). Mechanistic studies suggest membrane disruption via interaction with phospholipid bilayers and inhibition of enzymes critical for cell wall biosynthesis .
Table 2: Biological Activity Profile
| Activity | Target/Model | Efficacy () | Source |
|---|---|---|---|
| Antimicrobial | S. aureus | 12.5 µg/mL | |
| Anticancer | MCF-7 (Breast Cancer) | 8.7 µM | |
| Antimalarial | Plasmodium falciparum | 2.3 µM |
Applications in Research and Industry
Medicinal Chemistry
As a building block, this compound facilitates the synthesis of combinatorial libraries for high-throughput screening . Its halogen-rich structure allows facile derivatization, enabling the development of analogs with enhanced pharmacokinetic properties .
Materials Science
The quinoline core’s conjugated π-system makes it a candidate for organic semiconductors and fluorescent probes. Research explores its utility in optoelectronic devices, though this remains preliminary.
| Precaution | Recommendation | Source |
|---|---|---|
| Storage | Dry, inert atmosphere at 2–8°C | |
| Handling | Use nitrile gloves and goggles | |
| Disposal | Incinerate following EPA guidelines |
Comparative Analysis with Related Compounds
Table 4: Structural Analogues and Their Properties
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| 7-Bromo-3,4-dichloroquinoline | Bromine at position 7 | |
| 4-Bromo-7,8-dichloroquinoline | Bromine at position 4 | |
| 8-Bromo-4-chloroquinoline | Reduced chlorine substitution |
Future Research Directions
-
Mechanistic Elucidation: Detailed studies on molecular targets, particularly in cancer signaling pathways.
-
Derivatization: Synthesis of prodrugs to improve bioavailability and reduce toxicity.
-
Clinical Translation: Preclinical trials to assess in vivo efficacy and safety profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume